2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid
CAS No.: 338795-35-0
Cat. No.: VC4594095
Molecular Formula: C14H9ClF3N3O2
Molecular Weight: 343.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338795-35-0 |
|---|---|
| Molecular Formula | C14H9ClF3N3O2 |
| Molecular Weight | 343.69 |
| IUPAC Name | 2-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6+ |
| Standard InChI Key | LETQKYLIAHMXMI-CGOBSMCZSA-N |
| SMILES | C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Introduction
The compound 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid is a complex organic molecule that incorporates a pyridine ring with a trifluoromethyl group and a chlorine atom, linked to a benzenecarboxylic acid moiety through a carbohydrazonoyl bridge. This structure suggests potential applications in pharmaceuticals or as a building block in organic synthesis due to its unique functional groups.
Synthesis and Preparation
The synthesis of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid likely involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl and chlorine groups, and coupling with the benzenecarboxylic acid moiety via a carbohydrazonoyl linkage.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Pyridine Ring Formation | Starting materials such as pyridine derivatives |
| 2 | Introduction of Trifluoromethyl Group | Trifluoromethylation reagents |
| 3 | Chlorination | Chlorinating agents |
| 4 | Coupling with Benzenecarboxylic Acid | Hydrazine derivatives, carboxylic acid activation methods |
Potential Applications
Compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties, due to their ability to interact with biological targets. Additionally, they can serve as intermediates in the synthesis of more complex molecules.
Related Compounds
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3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a related compound that features a pyridine ring with a chlorine and trifluoromethyl group, attached to a carboxylic acid moiety. It has potential applications in the medical field due to its unique electronic properties .
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile is another compound that incorporates a similar pyridine ring but with malononitrile functionality, which could be used in organic synthesis .
Data Table: Related Compounds
This table highlights the molecular characteristics of related compounds, which can provide insights into the potential properties and applications of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid.
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